1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene
Overview
Description
1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 3-fluoro-2-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are employed under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether solvents is used for the reduction of bromine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing effects of the fluorine and trifluoromethoxy groups can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar structure but lacks the trifluoromethoxy group.
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
1,3-Dibromo-5-(trifluoromethoxy)benzene: Similar but with different positioning of the substituents.
Uniqueness
1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and physical properties. The presence of both bromine and fluorine atoms, along with the trifluoromethoxy group, makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
1,5-dibromo-3-fluoro-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMKZQSQQMAUCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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